molecular formula C7H8BBrO2 B1284256 3-Bromo-5-methylphenylboronic acid CAS No. 849062-36-8

3-Bromo-5-methylphenylboronic acid

Cat. No. B1284256
CAS RN: 849062-36-8
M. Wt: 214.85 g/mol
InChI Key: KKEPYOBFWSGWLQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methylphenylboronic acid is a boronic acid derivative with the molecular formula C7H8BBrO2 . It has a molecular weight of 214.85 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methylphenylboronic acid consists of a phenyl ring substituted with a bromo group, a methyl group, and a boronic acid group . The exact 3D structure can be found in chemical databases .


Chemical Reactions Analysis

Boronic acids, including 3-Bromo-5-methylphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

3-Bromo-5-methylphenylboronic acid is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 351.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Medicinal Chemistry

This compound is utilized as a crucial reagent in the synthesis of potential drugs. It participates in boronate ester formation, which is a key step in developing new pharmaceuticals .

Suzuki–Miyaura Coupling

In organic synthesis, 3-Bromo-5-methylphenylboronic acid is used in Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond-forming and is known for its mild and functional group tolerant reaction conditions .

Catalytic Protodeboronation

It may also be involved in catalytic protodeboronation processes, which are important for modifying molecular structures in synthetic chemistry .

Safety and Hazards

3-Bromo-5-methylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . In case of contact, rinse with plenty of water and seek medical attention if necessary .

properties

IUPAC Name

(3-bromo-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEPYOBFWSGWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584488
Record name (3-Bromo-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylphenylboronic acid

CAS RN

849062-36-8
Record name B-(3-Bromo-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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